

Sacubitrilat-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sacubitrilat-d4	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sacubitrilat-d4 is the deuterated form of Sacubitrilat, the active metabolite of the antihypertensive drug Sacubitril.[1][2] Sacubitril, in combination with valsartan (marketed as Entresto), is a cornerstone therapy for heart failure.[2][3] **Sacubitrilat-d4** serves as a critical analytical tool, primarily as an internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Sacubitrilat in biological matrices.[4][5] This technical guide provides an in-depth overview of **Sacubitrilat-d4**, its chemical properties, and its application in research and development.

Chemical Structure and Properties

Sacubitrilat-d4 is a stable, isotopically labeled version of Sacubitrilat, where four hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical properties of the molecule.

The IUPAC name for **Sacubitrilat-d4** is (2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid.[2]

Chemical Structure of Sacubitrilat:



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Note: In **Sacubitrilat-d4**, the four hydrogen atoms on the propanoyl group (positions 2 and 3) are replaced with deuterium.

Quantitative Data

The following table summarizes the key quantitative data for Sacubitrilat-d4.

Property	Value	Source
Molecular Formula	C22H21D4NO5	[6]
Molecular Weight	387.46 g/mol	[6]
Purity (HPLC)	99.28%	[6]
Isotopic Enrichment	98.7% (d ₃ =5.0%, d ₄ =95.0%)	[6]
CAS Number (Unlabeled)	149709-44-4	[2][7]

Experimental Protocols

Quantitative Analysis of Sacubitrilat in Human Plasma using LC-MS/MS



This protocol describes a representative method for the simultaneous quantification of Sacubitril, Valsartan, and Sacubitrilat in human plasma, utilizing **Sacubitrilat-d4** as an internal standard.[8][9][10]

- a. Sample Preparation (Protein Precipitation)[9][11]
- To 50 μL of human plasma, add 25 μL of an internal standard working solution containing
 Sacubitrilat-d4 (concentration will depend on the specific assay, e.g., 600 ng/mL).[9][11]
- Add 200 μL of acetonitrile to precipitate plasma proteins.[10]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.
- b. Liquid Chromatography Conditions[8][9]
- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm).[8][9]
- Mobile Phase: A gradient elution using:
 - Mobile Phase A: 5 mM ammonium acetate and 0.1% formic acid in water.[8][9]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][9]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- c. Mass Spectrometry Conditions[10]



- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Sacubitrilat:m/z 384.2 → 143.1
 - **Sacubitrilat-d4**:m/z 388.2 → 147.1
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray voltage, temperature, gas flows).

Synthesis of Sacubitrilat-d4

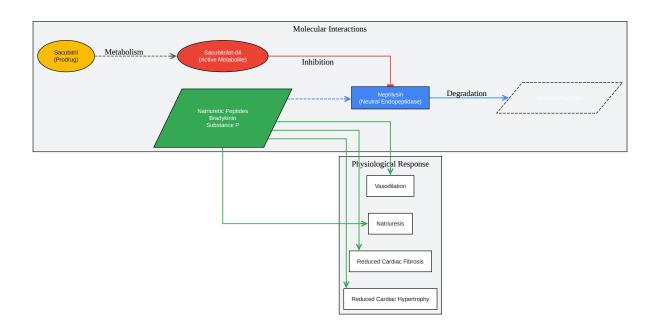
A detailed, publicly available, step-by-step protocol for the synthesis of **Sacubitrilat-d4** is not readily found in the scientific literature. However, its synthesis would follow the general principles of isotopic labeling, likely involving the use of deuterated succinic anhydride or a related deuterated building block in the final acylation step of a synthetic route for Sacubitrilat. The synthesis of the non-deuterated Sacubitril has been described and involves several steps including asymmetric hydrogenation and coupling reactions.

Signaling Pathway and Experimental Workflows Mechanism of Action of Sacubitrilat

Sacubitril is a prodrug that is rapidly converted in the body to its active metabolite, Sacubitrilat. [7] Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[12][13] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac fibrosis and hypertrophy, which are beneficial effects in patients with heart failure.[12]

The following diagram illustrates the signaling pathway affected by Sacubitrilat.





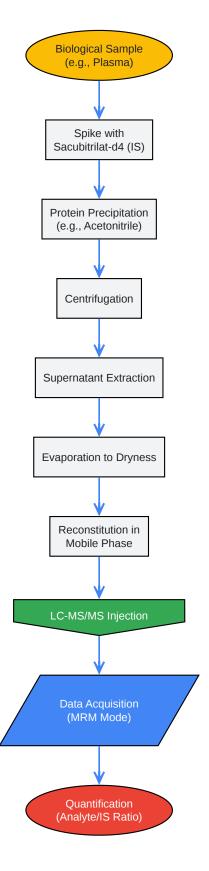
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Caption: Mechanism of action of Sacubitrilat.

Experimental Workflow for Bioanalysis



The following diagram outlines a typical workflow for the quantification of Sacubitrilat in a biological sample using **Sacubitrilat-d4** as an internal standard.





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Caption: Bioanalytical workflow for Sacubitrilat.

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- To cite this document: BenchChem. [Sacubitrilat-d4: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417161#what-is-sacubitrilat-d4-and-its-chemical-structure]



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